molecular formula C17H14N2O2 B14234177 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide CAS No. 345369-49-5

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B14234177
CAS No.: 345369-49-5
M. Wt: 278.30 g/mol
InChI Key: UVSKRWHGMNIOLU-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 4-methylaniline, and malononitrile.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form 2-cyano-3-(4-hydroxyphenyl)acrylonitrile.

    Amidation Reaction: The resulting product is then subjected to an amidation reaction with 4-methylaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials.

    Purification: Implementation of purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Lacks the methylphenyl group.

    3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Lacks the cyano group.

    2-cyano-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.

Uniqueness

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide is unique due to the presence of both the cyano and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

345369-49-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H14N2O2/c1-12-2-6-15(7-3-12)19-17(21)14(11-18)10-13-4-8-16(20)9-5-13/h2-10,20H,1H3,(H,19,21)

InChI Key

UVSKRWHGMNIOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Origin of Product

United States

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